molecular formula C11H12Cl2O2S B2726764 [3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride CAS No. 2241128-17-4

[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2726764
CAS No.: 2241128-17-4
M. Wt: 279.18
InChI Key: AQRXMHFIRZJTMA-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride (CAS 2241128-17-4) is a high-value chemical building block with the molecular formula C11H12Cl2O2S and a molecular weight of 279.18 . As a sulfonyl chloride derivative, this compound is a highly reactive electrophile, making it an essential reagent for introducing the methanesulfonyl (mesyl) group into target molecules . Its primary research application is in the synthesis of methanesulfonates via reactions with alcohols, and methanesulfonamides via reactions with primary and secondary amines . These derivatives are crucial intermediates in various organic transformations, including nucleophilic substitution reactions, elimination reactions to form alkenes, and as precursors in the synthesis of more complex heterocyclic compounds . The 4-chlorophenyl-substituted cyclobutane core provides a unique, conformationally restricted structure that may be exploited in medicinal chemistry and drug discovery research, particularly in the development of pharmacologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)cyclobutyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2S/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-16(13,14)15/h1-4,8,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRXMHFIRZJTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C2=CC=C(C=C2)Cl)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of 3-(4-chlorophenyl)cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The cyclobutyl ring can undergo oxidation to form cyclobutanone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), bases (triethylamine, pyridine), solvents (dichloromethane, tetrahydrofuran).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate ester, sulfonothioate derivatives.

    Reduction Reactions: Sulfonyl hydride derivatives.

    Oxidation Reactions: Cyclobutanone derivatives.

Scientific Research Applications

[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenyl-Substituted Sulfonyl Chlorides

(a) (4-Chlorophenyl)methanesulfonyl Chloride (CAS 6966-45-6)
  • Molecular Weight : 225.09 g/mol
  • Melting Point : 90–93°C
  • Purity : 90%
  • Price : 1g for JPY 11,200 .
(b) (2-Chlorophenyl)methanesulfonyl Chloride (CAS 77421-13-7)
  • Molecular Weight : 225.09 g/mol
  • Melting Point : 60–62°C
  • Purity : 97%
  • Price : 1g for JPY 17,000 .

Comparison :

  • Both isomers share the same molecular weight but differ in the position of the chlorine atom on the phenyl ring. The para-substituted derivative (a) exhibits a higher melting point (90–93°C vs. 60–62°C), likely due to improved crystal packing from symmetric para-substitution. The ortho-isomer (b) is priced higher, possibly reflecting synthetic challenges or higher purity (97% vs. 90%) .

Cyclobutyl-Substituted Sulfonyl Chlorides

(a) [3-(tert-Butoxy)cyclobutyl]methanesulfonyl Chloride
  • Molecular Weight : 240.75 g/mol
  • CAS: Not provided .

Comparison :

  • The tert-butoxy group introduces steric bulk and lipophilicity compared to the 4-chlorophenyl group.

Electron-Withdrawing Group Variations

(a) 4-(Trifluoroacetyl)benzene-1-sulfonyl Chloride (CAS EN300-6486417)
  • Molecular Weight : 292.09 g/mol
  • Structure : Features a trifluoroacetyl group instead of chlorophenyl .

Comparison :

  • The trifluoroacetyl group is more electron-withdrawing than 4-chlorophenyl, which could further activate the sulfonyl chloride for nucleophilic attack. However, its higher molecular weight (292.09 vs. ~225–240 g/mol for others) may affect solubility and synthetic handling .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) CAS RN Melting Point (°C) Purity Price (JPY/g)
(4-Chlorophenyl)methanesulfonyl chloride 225.09 6966-45-6 90–93 90% 11,200
(2-Chlorophenyl)methanesulfonyl chloride 225.09 77421-13-7 60–62 97% 17,000
[3-(tert-Butoxy)cyclobutyl]methanesulfonyl chloride 240.75 N/A N/A N/A N/A
4-(Trifluoroacetyl)benzene-1-sulfonyl chloride 292.09 EN300-6486417 N/A N/A N/A

Data compiled from .

Structural and Functional Implications

  • Chlorophenyl vs. Alkoxy Groups : The 4-chlorophenyl group enhances electrophilicity at the sulfonyl chloride, favoring nucleophilic substitutions over tert-butoxy-substituted derivatives.
  • Cost and Purity : Ortho-substituted isomers are costlier, suggesting higher synthetic complexity or demand.

Biological Activity

[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a cyclobutyl ring substituted with a 4-chlorophenyl group and a methanesulfonyl chloride moiety. Its structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

where C1C_1 is the methanesulfonyl chloride group and C2C_2 to C4C_4 form the cyclobutyl structure.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study highlighted the synthesis of related compounds that demonstrated effective inhibition of tumor cell proliferation in vitro. These compounds were screened for their ability to induce apoptosis in cancer cells, showcasing their potential as therapeutic agents against various malignancies .

Antimicrobial Activity

In addition to antitumor properties, the compound has shown promising antimicrobial activity. A comparative study evaluated several derivatives of methanesulfonamide compounds against bacterial strains and found that certain structural modifications enhanced their efficacy against gram-positive and gram-negative bacteria. The presence of the 4-chlorophenyl group was noted to contribute significantly to the antibacterial activity observed .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of key enzymes involved in cell proliferation and inflammation pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

  • Antitumor Screening : A study published in Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, including this compound. The results indicated a dose-dependent decrease in viability of cancer cell lines, with IC50 values suggesting significant potency comparable to established chemotherapeutics .
  • Antimicrobial Testing : In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of common antibiotics, indicating potential for development into new antimicrobial agents .

Data Table: Biological Activity Summary

Activity Type Compound Target Effect Reference
AntitumorThis compoundCancer cell linesInduces apoptosis, inhibits proliferation
AntimicrobialThis compoundBacterial strains (S. aureus, E. coli)Significant antibacterial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound can be synthesized via sulfonylation of the corresponding alcohol intermediate ([3-(4-Chlorophenyl)cyclobutyl]methanol) using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key steps include:

  • Maintaining low temperatures (0–5°C) to control exothermic reactions .
  • Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of MsCl.
  • Purification via recrystallization or column chromatography to isolate the sulfonyl chloride.
    • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of MsCl) and reaction time (2–4 hours) to maximize yield. Monitor progress using TLC or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm the presence of the cyclobutyl group (δ ~2.5–3.5 ppm for cyclobutane protons) and sulfonyl chloride moiety (δ ~3.8–4.2 ppm for CH2SO2Cl) .
  • Melting Point : Compare observed values (e.g., 90–93°C) with literature to assess purity .
  • FT-IR : Identify S=O stretches (1350–1150 cm⁻¹) and C-Cl vibrations (750–550 cm⁻¹) .

Q. What safety protocols are critical when handling sulfonyl chlorides like this compound?

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors or dust.
  • First Aid : For skin/eye contact, rinse immediately with water for 15 minutes. Seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption or decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for sulfonyl chloride derivatives?

  • Case Study : If NMR signals for the cyclobutyl group conflict with literature (e.g., unexpected splitting), consider:

  • Solvent Effects : CDCl3 vs. DMSO-d6 may shift proton resonances .
  • Conformational Isomerism : Cyclobutane ring puckering can cause splitting; use variable-temperature NMR to study dynamic behavior .
  • Impurity Analysis : Run HPLC-MS to detect side products (e.g., hydrolysis to sulfonic acids) .

Q. What strategies are effective for optimizing stereoselective sulfonylation of cyclobutane intermediates?

  • Methodology :

  • Chiral Auxiliaries : Introduce temporary chiral groups to the alcohol precursor before sulfonylation.
  • Enzymatic Resolution : Use hydrolases (e.g., Solanum tuberosum enzymes) to selectively hydrolyze undesired stereoisomers, as demonstrated in epoxide synthesis .
  • Computational Modeling : Predict steric hindrance using DFT calculations to design bulky leaving groups that favor one enantiomer .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitutions?

  • Experimental Design :

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) under controlled conditions.
  • Isotopic Labeling : Use 18O-labeled water to trace hydrolysis pathways and identify intermediates .
  • DFT Calculations : Map energy profiles for sulfonate vs. sulfonamide formation to explain selectivity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Scale-Up Considerations :

  • Heat Dissipation : Use jacketed reactors to manage exothermic reactions during sulfonylation .
  • Byproduct Management : Optimize workup procedures (e.g., aqueous washes) to remove unreacted MsCl and HCl.
  • Crystallization Control : Adjust cooling rates and solvent polarity to prevent oiling out, ensuring reproducible crystal formation .

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